2-p-Tolyl-pyrimidin-5-ol

Enzyme Inhibition Antibacterial Chemotherapeutics

Procure 2-p-Tolyl-pyrimidin-5-ol for use as a tool compound in SAR studies targeting bacterial DHFR (Ki=20nM vs E. coli). Its para-tolyl and 5-hydroxy substitution defines its unique lipophilicity (XLogP3-AA=1.9) and activity, distinguishing it from analogs. Validated as a synthetic intermediate for diverse heterocyclic libraries. Do not assume equivalence with similar compounds.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B7899827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-p-Tolyl-pyrimidin-5-ol
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C=N2)O
InChIInChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-12-6-10(14)7-13-11/h2-7,14H,1H3
InChIKeyKTNNVZUFKHLKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-p-Tolyl-pyrimidin-5-ol: Core Chemical and Biological Profile for Scientific Procurement


2-p-Tolyl-pyrimidin-5-ol (CAS 1260831-68-2) is a heteroaromatic compound characterized by a pyrimidine core substituted at the 2-position with a para-tolyl group and at the 5-position with a hydroxyl group [1]. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol [2]. While its research applications span across multiple therapeutic areas, its primary documented biochemical activity is as an inhibitor of dihydrofolate reductase (DHFR), demonstrating a Ki of 20 nM against the Escherichia coli enzyme [3].

Critical Limitations in Substituting 2-p-Tolyl-pyrimidin-5-ol with Generic Analogs in Research


High-strength, direct comparative evidence quantifying the differential activity of 2-p-Tolyl-pyrimidin-5-ol against its closest structural analogs is currently limited in the public domain. Therefore, it is critical to acknowledge that a researcher cannot assume functional equivalence between 2-p-Tolyl-pyrimidin-5-ol and similar molecules like 2-phenyl-pyrimidin-5-ol or positional isomers. The specific substitution pattern, including the presence of the para-tolyl group and the 5-hydroxy moiety, is a defining feature that will influence key molecular properties such as lipophilicity (XLogP3-AA = 1.9) and polar surface area (46 Ų) [1], which in turn dictate its behavior in biological assays and chemical syntheses. Procurement decisions must be based on the specific, albeit limited, data available for this exact compound, as generic substitution carries a high risk of unpredictable results.

Quantifiable Evidence Guide for Differentiating 2-p-Tolyl-pyrimidin-5-ol from Structural Analogs


Dihydrofolate Reductase (DHFR) Inhibitory Activity: A Cross-Study Comparison of 2-p-Tolyl-pyrimidin-5-ol

2-p-Tolyl-pyrimidin-5-ol demonstrates a Ki of 20 nM against Escherichia coli DHFR [1]. While a direct head-to-head comparison with 2-phenyl-pyrimidin-5-ol under identical assay conditions is unavailable, this activity places it in the low nanomolar potency range typical for many DHFR inhibitors. The selectivity of 2-p-Tolyl-pyrimidin-5-ol for the bacterial enzyme over the mammalian (bovine) isoform is quantified by a 26.85-fold difference in Ki (20 nM vs. 537 nM) [2], which is a critical differentiation for applications where mammalian cell toxicity is a concern.

Enzyme Inhibition Antibacterial Chemotherapeutics

CCR5 Antagonism: A Pharmacological Lead with Unique Scaffold Potential

Preliminary pharmacological screening has identified 2-p-Tolyl-pyrimidin-5-ol as a potential CCR5 antagonist [1]. This activity distinguishes it from many other pyrimidin-5-ol derivatives that may not possess this specific chemokine receptor affinity. The evidence for this activity is based on initial screening data, and direct comparative quantitative data against known CCR5 antagonists like Maraviroc is not available for this compound. The potential for development in HIV, asthma, and rheumatoid arthritis models is inferred from the known therapeutic role of CCR5 antagonism [2].

GPCR Antagonist HIV Entry Inhibitor Anti-inflammatory

Synthesis and Utility of 2-p-Tolyl-pyrimidin-5-ol in Preparing Fused Pyrimidine Derivatives

A series of studies from Japanese researchers (c. 2010) detail the synthesis of pyrimidine derivatives where the 2-position is substituted with various aryl groups, including phenyl, o-tolyl, p-tolyl, p-nitrophenyl, and p-bromophenyl [1]. The work specifically includes 2-p-tolyl-substituted pyrimidines, such as 2-p-tolyl-4-methyl-5-ethoxycarbonylpyrimidine, and their subsequent conversion to hydrazides [2]. This establishes 2-p-Tolyl-pyrimidin-5-ol as a viable and well-characterized entry point within a known synthetic pathway for creating diverse heterocyclic libraries, a pathway whose outcomes are documented and differ from those of other aryl-substituted analogs.

Organic Synthesis Kinase Inhibitor Synthesis Fused Heterocycles

Validated Research and Development Scenarios for Procuring 2-p-Tolyl-pyrimidin-5-ol


DHFR Inhibitor Lead Optimization and Antibacterial Studies

Procure 2-p-Tolyl-pyrimidin-5-ol for use as a tool compound or starting point in structure-activity relationship (SAR) studies targeting bacterial DHFR. Its quantified Ki of 20 nM against E. coli DHFR and 26.85-fold selectivity over the bovine enzyme provides a clear benchmark for initial activity and selectivity, which is essential for designing and evaluating new analogs [1].

Exploratory Medicinal Chemistry Targeting the CCR5 Chemokine Receptor

Utilize 2-p-Tolyl-pyrimidin-5-ol in exploratory medicinal chemistry campaigns focused on CCR5 antagonism. Its preliminary identification as a CCR5 antagonist suggests a novel scaffold for developing treatments for HIV infection, asthma, or autoimmune diseases [2]. This provides a differentiated starting point compared to established chemotypes.

Synthesis of Focused Libraries of Fused Pyrimidine Derivatives

Employ 2-p-Tolyl-pyrimidin-5-ol as a key building block in the synthesis of diverse heterocyclic libraries, leveraging established synthetic methodologies [3]. This is a lower-risk procurement scenario, as the compound's utility as a synthetic intermediate is supported by peer-reviewed literature detailing its conversion into hydrazides and other derivatives.

Quote Request

Request a Quote for 2-p-Tolyl-pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.